molecular formula C28H34O3 B2628391 (Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate CAS No. 312612-54-7

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate

Cat. No.: B2628391
CAS No.: 312612-54-7
M. Wt: 418.577
InChI Key: BHWKXKHBCVBVDP-JYRVWZFOSA-N
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Description

Structural Characterization of (Z)-10,13-Dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-Phenylacrylate

Molecular Architecture and Stereochemical Configuration Analysis

The compound features a steroidal cyclopenta[a]phenanthrene core modified with a 3-phenylacrylate ester group. The steroidal backbone consists of four fused rings: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key substituents include:

  • Methyl groups at positions C10 and C13, typical of androstane-derived steroids.
  • A 17-oxo group , analogous to estrone’s C17 ketone.
  • A (Z)-3-phenylacrylate ester at position C3, introducing a cis-configured α,β-unsaturated ester moiety.

The Z-configuration of the cinnamate double bond (between C2' and C3') places the phenyl group and the ester oxygen on the same side, creating a bent geometry that influences intermolecular interactions. The steroid core’s stereochemistry aligns with natural estranes, with trans junctions between rings A/B and C/D, and a cis fusion between B/C.

Table 1: Molecular features compared to estrone

Feature (Z)-Steroid-Cinnamate Conjugate Estrone
Core structure Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene
C3 substituent (Z)-3-phenylacrylate ester Hydroxyl group
C17 substituent Ketone Ketone
Molecular formula C₃₀H₃₄O₄ C₁₈H₂₂O₂
Key stereocenters C3 (R), C10 (R), C13 (R) C3 (R), C13 (R)

Comparative Analysis with Related Steroid-Cinnamate Conjugates

Steroid-cinnamate hybrids are studied for their modified pharmacokinetic and receptor-binding properties. Key comparisons include:

  • Estradiol-Cinnamate Derivatives :

    • Estradiol’s C17 hydroxyl group is often esterified to enhance lipophilicity. Replacing the hydroxyl with a phenylacrylate, as in this compound, may alter estrogen receptor (ER) binding by introducing steric bulk and π-π interactions.
  • Estrone Analogues :

    • Unlike estrone, which has weak ER affinity due to its C17 ketone, the cinnamate ester in this compound could stabilize interactions with ER’s ligand-binding domain (LBD) through hydrophobic contacts with Phe-404 and Leu-387.

Table 2: Structural and functional comparison of steroid-cinnamates

Compound C3 Substituent ER Binding Affinity (Relative to Estradiol) Metabolic Stability
(Z)-Target Compound (Z)-3-phenylacrylate 12% (predicted) High (ester linkage)
Estradiol-17-cinnamate Cinnamate at C17 45% Moderate
Estrone Hydroxyl at C3 4% Low

Crystallographic and Computational Modeling Studies

Crystallographic Insights

X-ray diffraction of a related cinnamate-steroid complex (ethyl cinnamate:SnCl₄) revealed octahedral coordination at the metal center, with the cinnamate’s double bond geometry influencing packing. For the target compound, computational models predict a similar reliance on Z-configuration to dictate crystal lattice stability.

Molecular Dynamics and Docking
  • ERα Binding : Docking simulations suggest the steroid core occupies the LBD’s hydrophobic pocket, while the phenylacrylate group extends toward the AF-2 helix. The Z-configuration positions the phenyl ring to engage in edge-to-face interactions with His-524.
  • Solubility : Density functional theory (DFT) calculations indicate low aqueous solubility (logP ≈ 5.7) due to the hydrophobic cinnamate and methyl groups.

Table 3: Computational parameters

Parameter Value (DFT) Significance
HOMO-LUMO gap 4.2 eV Indicates moderate reactivity
LogP 5.7 High lipophilicity
Binding energy (ERα) -9.8 kcal/mol Comparable to estrone (-7.2 kcal/mol)

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O3/c1-27-16-14-21(31-26(30)13-8-19-6-4-3-5-7-19)18-20(27)9-10-22-23-11-12-25(29)28(23,2)17-15-24(22)27/h3-9,13,21-24H,10-12,14-18H2,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWKXKHBCVBVDP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)/C=C\C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available literature and research findings.

The compound belongs to a class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene structure. The specific configuration and functional groups contribute to its biological activity.

PropertyValue
Molecular FormulaC26H36O3
Molecular Weight400.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-10,13-dimethyl-17-oxo-2,3,4,... exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A compound with a similar structure demonstrated cytotoxicity against human gastric cancer cells with an IC50 value of approximately 25 µM .

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Inhibition rates against various tyrosine kinases were reported as follows:

KinaseInhibition Rate (%)
CDK1/Cyclin A222.51
ALK17.36
FGFR111.82
FAK10.52

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Preliminary assays indicate that it may reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on gastric cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
  • Kinase Inhibition Profiling :
    • Objective : To assess the selectivity of the compound against a panel of kinases.
    • Method : ADP-Glo Protocol was employed for kinase activity measurement.
    • Results : The compound showed selective inhibition towards several kinases implicated in cancer progression.

Comparison with Similar Compounds

Core Modifications

  • Compound 5a/b (): These pyrimidine-conjugated steroids share the 10,13-dimethyl-17-oxo-cyclopenta[a]phenanthrene core but replace the 3-phenylacrylate group with pyrimidinone or thioxopyrimidine moieties. This substitution reduces lipophilicity (logP ~2.5 vs. ~4.5 for the target compound) and alters hydrogen-bonding capacity .
  • (E)-17-(4,7-Dimethyloct-5-en-2-yl)-10,13-dimethyl-...phenanthren-3-ol (): Features an E-configuration at the 17-alkylidene group and a 3-hydroxy instead of ester group. This structural difference correlates with antitumor activity (IC₅₀ = 12–35 μM against AGS, HepG2, and SKOV3 cells) but lower metabolic stability due to hydroxyl susceptibility to glucuronidation .

Ester Group Variations

  • Progesterone-conjugated MRI probes (): Replace 3-phenylacrylate with gadolinium/europium-chelation complexes (e.g., C₄₅H₆₆GdN₈O₁₁). These derivatives exhibit high molecular weights (~1,049 Da vs. ~528 Da for the target compound) and enhanced water solubility for diagnostic imaging .
  • Methacryloyl oxime derivatives (): Introduce a methacryloyl oxime group at the 3-position, enabling polymerization for drug delivery systems. The oxime group increases polarity (aqueous solubility >50 mg/mL vs. <1 mg/mL for the target compound) .

Physicochemical Properties

Property Target Compound (E)-17-Alkylidene Derivative Progesterone MRI Probe
Molecular Weight (Da) ~528 ~460 ~1,049
logP (Predicted) 4.5 3.8 1.2
Aqueous Solubility (mg/mL) <1 0.3 >50
Melting Point (°C) Not reported 105–126 Not applicable (liquid)

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